5-Chloro-1-N-cyclobutylbenzene-1,2-diamine
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Overview
Description
5-Chloro-1-N-cyclobutylbenzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyclobutyl group attached to the nitrogen atom of a diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-N-cyclobutylbenzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 5-chlorobenzene, undergoes nitration to form 5-chloro-2-nitrobenzene.
Reduction: The nitro group is then reduced to an amine group, resulting in 5-chloro-1,2-diaminobenzene.
Cyclobutylation: Finally, the cyclobutyl group is introduced through a nucleophilic substitution reaction with cyclobutylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-N-cyclobutylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in the presence of a suitable solvent.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
5-Chloro-1-N-cyclobutylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-N-cyclobutylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-o-phenylenediamine: Similar structure but with different substitution patterns.
2-Amino-5-chlorobenzonitrile: Contains a nitrile group instead of a cyclobutyl group.
Uniqueness
5-Chloro-1-N-cyclobutylbenzene-1,2-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-chloro-2-N-cyclobutylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H13ClN2/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2 |
InChI Key |
BNDAFWCFPYSKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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